N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the butyl, chlorophenyl, and methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridine derivatives with different substituents. Examples include:
- 3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-butyl-3-(4-methylphenyl)-6-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23ClN4O |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23ClN4O/c1-3-4-13-26-24(30)19-14-20(16-7-5-15(2)6-8-16)27-23-21(19)22(28-29-23)17-9-11-18(25)12-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,26,30)(H,27,28,29) |
InChI Key |
VKSYDWQGOGCWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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